An In-depth Technical Guide to [5-(2-Thienyl)-3-isoxazolyl]methanol
An In-depth Technical Guide to [5-(2-Thienyl)-3-isoxazolyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[5-(2-Thienyl)-3-isoxazolyl]methanol is a heterocyclic compound featuring a thiophene (B33073) ring linked to an isoxazole (B147169) methanol (B129727) moiety. This molecule has garnered interest in the field of antibacterial research, specifically for its activity against Staphylococcus aureus. It functions as an inhibitor of the AgrA-DNA binding process, a critical component of the S. aureus quorum sensing system. By disrupting this pathway, the compound can attenuate the expression of virulence factors, making it a promising candidate for the development of novel anti-virulence therapies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and relevant experimental methodologies associated with [5-(2-Thienyl)-3-isoxazolyl]methanol.
Chemical and Physical Properties
A summary of the key chemical and physical properties of [5-(2-Thienyl)-3-isoxazolyl]methanol is presented in the table below. It is important to note that while some sources describe the compound as a light yellow to brown oil, others classify it as a solid. This discrepancy may be due to differences in purity or crystalline form. Further empirical data is required for definitive characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₂S | [1][2][3][4] |
| Molecular Weight | 181.21 g/mol | [1][2][3][4] |
| CAS Number | 194491-44-6 | [1][2][3][4][5] |
| Appearance | Light yellow to brown oil or solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | DMSO: 100 mg/mL (551.85 mM) | [6] |
Synthesis
Below is a generalized experimental workflow for the synthesis of 5-substituted-3-isoxazolyl-methanol derivatives, based on common organic synthesis techniques for similar compounds.
Generalized synthesis workflow for 5-substituted-3-isoxazolyl-methanol derivatives.
Biological Activity and Mechanism of Action
[5-(2-Thienyl)-3-isoxazolyl]methanol is identified as an inhibitor of AgrA-DNA binding in Staphylococcus aureus.[3][6][8][9] The Accessory Gene Regulator (Agr) system is a quorum-sensing pathway that controls the expression of a wide array of virulence factors in S. aureus.
The Staphylococcus aureus AgrA Signaling Pathway
The Agr system is a two-component signal transduction pathway. The signaling molecule, an autoinducing peptide (AIP), is produced from the AgrD precursor and processed and secreted by AgrB. At a critical concentration, AIP binds to the AgrC sensor histidine kinase, leading to its autophosphorylation. Phosphorylated AgrC then transfers the phosphate (B84403) group to the AgrA response regulator. Phosphorylated AgrA subsequently binds to specific DNA promoter regions (P2 and P3), upregulating the transcription of the agr operon and the effector molecule, RNAIII. RNAIII, in turn, regulates the expression of numerous virulence factors.
By inhibiting the binding of AgrA to its DNA targets, [5-(2-Thienyl)-3-isoxazolyl]methanol disrupts this entire cascade, leading to a downregulation of virulence factor production.
Inhibition of the S. aureus AgrA signaling pathway.
Experimental Protocols
While a specific protocol for an AgrA-DNA binding inhibition assay using [5-(2-Thienyl)-3-isoxazolyl]methanol has not been detailed in the available literature, the following represents a generalized workflow for screening potential inhibitors of DNA-binding proteins like AgrA. Techniques such as the Electrophoretic Mobility Shift Assay (EMSA) and Fluorescence Polarization (FP) are commonly employed for this purpose.
Generalized Workflow for Screening AgrA-DNA Binding Inhibitors
This workflow outlines the key steps involved in identifying and characterizing inhibitors of the AgrA-DNA interaction.
Workflow for screening AgrA-DNA binding inhibitors.
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is a technique used to study protein-DNA or protein-RNA interactions. It is based on the observation that protein-nucleic acid complexes migrate more slowly than free nucleic acid fragments in a non-denaturing polyacrylamide or agarose (B213101) gel.
General Protocol:
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Probe Labeling: The DNA fragment containing the AgrA binding site (from the P2 or P3 promoter) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
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Binding Reaction: Labeled DNA probe is incubated with purified AgrA protein in a binding buffer. For inhibitor screening, [5-(2-Thienyl)-3-isoxazolyl]methanol would be included in this reaction at various concentrations.
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Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
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Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, will be observed. The ability of the test compound to reduce or eliminate this shift indicates its inhibitory activity.
Fluorescence Polarization (FP) Assay
Principle: FP is a fluorescence-based technique that can measure molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule (the DNA probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (AgrA protein), its tumbling is slowed, leading to an increase in fluorescence polarization.
General Protocol:
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Probe Labeling: A short, single- or double-stranded DNA oligonucleotide containing the AgrA binding site is labeled with a fluorescent dye.
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Assay Setup: The fluorescently labeled DNA probe is mixed with purified AgrA protein in a suitable buffer in a microplate format.
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Inhibitor Addition: [5-(2-Thienyl)-3-isoxazolyl]methanol is added to the wells at varying concentrations.
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Measurement: The fluorescence polarization is measured using a plate reader. A decrease in polarization in the presence of the inhibitor indicates that it has displaced the fluorescent probe from the AgrA protein, thus inhibiting the interaction.
Conclusion
[5-(2-Thienyl)-3-isoxazolyl]methanol represents a promising scaffold for the development of anti-virulence agents against Staphylococcus aureus. Its mode of action, through the inhibition of the AgrA-DNA binding, targets a key regulatory pathway in bacterial pathogenesis. While further research is needed to fully elucidate its physicochemical properties and to develop specific protocols for its synthesis and biological evaluation, the information presented in this guide provides a solid foundation for researchers and drug development professionals working in this area. The generalized experimental workflows and the detailed signaling pathway diagram offer valuable tools for designing and interpreting future studies on this and similar compounds.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Computational exploration of natural compounds targeting Staphylococcus aureus: inhibiting AgrA promoter binding for antimicrobial intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5-(2-THIENYL)-3-ISOXAZOLYL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. [5-(2-THIENYL)-3-ISOXAZOLYL]METHANOL | 194491-44-6 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate (1207060-30-7) for sale [vulcanchem.com]
- 8. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [5-(2-Thienyl)-3-isoxazolyl]methanol - CAS:194491-44-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
